Mcl-1/bcl-2-IN-2
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Overview
Description
Mcl-1/bcl-2-IN-2 is a small molecule inhibitor that targets the antiapoptotic proteins myeloid cell leukemia 1 (MCL-1) and B-cell lymphoma 2 (BCL-2). These proteins are part of the BCL-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of MCL-1 and BCL-2 is often observed in various cancers, making them attractive targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1/bcl-2-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Mcl-1/bcl-2-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific chemical transformations being carried out. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce new compounds with different functional groups .
Scientific Research Applications
Mcl-1/bcl-2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of BCL-2 family inhibitors.
Biology: Employed in cell-based assays to investigate the role of MCL-1 and BCL-2 in apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress MCL-1 and BCL-2.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays for drug discovery .
Mechanism of Action
Mcl-1/bcl-2-IN-2 exerts its effects by binding to the antiapoptotic proteins MCL-1 and BCL-2, thereby preventing them from interacting with proapoptotic proteins such as BAX and BAK. This disruption of protein-protein interactions leads to the activation of the mitochondrial apoptotic pathway, resulting in cell death. The molecular targets and pathways involved include the intrinsic (mitochondrial) pathway of apoptosis and the regulation of mitochondrial membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
S63845: A selective MCL-1 inhibitor explored for its potential in treating various cancers.
ABT-737: A dual inhibitor of BCL-2 and BCL-XL used in preclinical studies.
Uniqueness
Mcl-1/bcl-2-IN-2 is unique in its ability to simultaneously target both MCL-1 and BCL-2, making it a potent inhibitor of multiple antiapoptotic pathways. This dual inhibition can enhance its efficacy in inducing apoptosis in cancer cells that rely on both MCL-1 and BCL-2 for survival .
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(4-bromophenyl)sulfanylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c21-12-4-6-13(7-5-12)26-17-9-8-16-18-14(17)2-1-3-15(18)19(24)23(11-10-22)20(16)25/h1-9H,10-11,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOALFWTLPKKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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